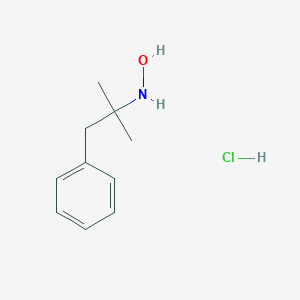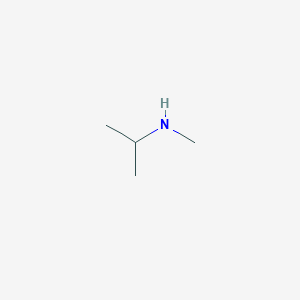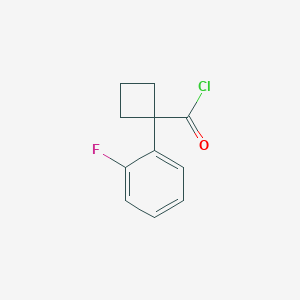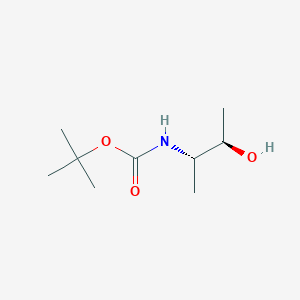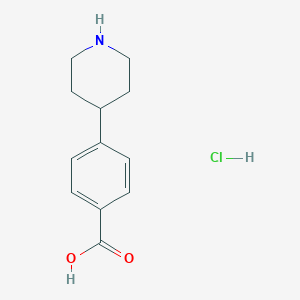![molecular formula C20H22O4 B134697 (3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one CAS No. 78473-70-8](/img/structure/B134697.png)
(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one” is a complex organic compound. It contains an oxolan-2-one (a type of lactone) ring, which is substituted with two (3-methoxyphenyl)methyl groups. These groups consist of a benzene ring (the phenyl part) with a methoxy (-OCH3) group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxolan-2-one ring and the two (3-methoxyphenyl)methyl groups. The 3D structure and conformation could be influenced by factors such as the size and shape of these groups, and their spatial arrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. These properties would depend on factors such as the compound’s molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Biological Properties
- A study by Harini et al. (2014) detailed the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, which were characterized and screened for in vitro antioxidant and antimicrobial activities. This indicates the potential application of similar compounds in the development of new therapeutic agents with antioxidant and antimicrobial properties (Harini et al., 2014).
Catalytic and Synthesis Applications
- Li et al. (2000) reported the synthesis of chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, which were used in asymmetric catalytic reactions. The study shows the application of similar compounds in catalysis, particularly in the asymmetric hydrogenation of various kinds of functionalized olefins (Li et al., 2000).
Chemosensor Applications
- Purkait et al. (2018) developed a vanilinyl-p-cresol diformyl Schiff base fluorescent chemosensor for the detection of Zn2+, Cd2+, and I−. This demonstrates the utility of such compounds in the field of analytical chemistry for the detection of metal ions and anions in environmental and biological samples (Purkait et al., 2018).
Photochemical and Photophysical Applications
- Ikeda et al. (2004) investigated the photoinduced electron transfer and the novel rearrangement of a 2-methylenecyclobutanone derivative. This study highlights the potential application of similar compounds in photochemical research and the development of photoresponsive materials (Ikeda et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-22-17-7-3-5-14(10-17)9-16-13-24-20(21)19(16)12-15-6-4-8-18(11-15)23-2/h3-8,10-11,16,19H,9,12-13H2,1-2H3/t16-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYSAJZJSSKQCM-APWZRJJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2COC(=O)C2CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458138 |
Source


|
| Record name | (3S,4S)-3,4-Bis[(3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one | |
CAS RN |
78473-70-8 |
Source


|
| Record name | (3S,4S)-3,4-Bis[(3-methoxyphenyl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)
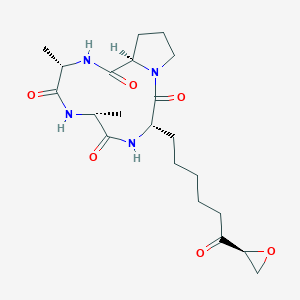
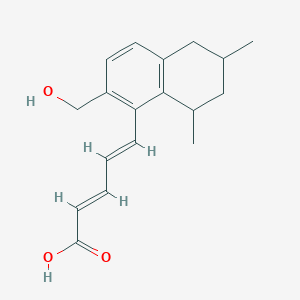
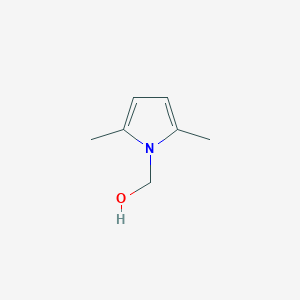
![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)
